Trimethyl phosphonoacetate

Physical properties Procurement specification Purification workflow

Trimethyl phosphonoacetate (CAS 5927-18-4), also designated as dimethyl (methoxycarbonyl)methylphosphonate or TMPA, is a phosphonoacetate ester bearing two methoxy groups on phosphorus and a methoxycarbonyl moiety on the α-carbon. It is a clear, colorless to light yellow combustible liquid with a molecular formula of C₅H₁₁O₅P and molecular weight of 182.11 g/mol.

Molecular Formula C5H11O5P
Molecular Weight 182.11 g/mol
CAS No. 5927-18-4
Cat. No. B042384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl phosphonoacetate
CAS5927-18-4
Synonyms2-(Dimethoxyphosphinyl)acetic Acid Methyl Ester;  Phosphonoacetic Acid Trimethyl Ester;  (Carboxymethyl)phosphonic Acid Trimethyl Ester;  Carbomethoxymethanephosphonic Acid Dimethyl Ester;  Dimethyl (carbomethoxymethyl)phosphonate;  Dimethyl (methoxycarbo
Molecular FormulaC5H11O5P
Molecular Weight182.11 g/mol
Structural Identifiers
SMILESCOC(=O)CP(=O)(OC)OC
InChIInChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3
InChIKeySIGOIUCRXKUEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl Phosphonoacetate (CAS 5927-18-4): Procurement-Grade Specifications and Physical Properties for Research and Industrial Sourcing


Trimethyl phosphonoacetate (CAS 5927-18-4), also designated as dimethyl (methoxycarbonyl)methylphosphonate or TMPA, is a phosphonoacetate ester bearing two methoxy groups on phosphorus and a methoxycarbonyl moiety on the α-carbon [1]. It is a clear, colorless to light yellow combustible liquid with a molecular formula of C₅H₁₁O₅P and molecular weight of 182.11 g/mol [1]. Commercially available at purities ranging from 95% to 98% (GC), this compound is supplied with standard physical specifications including a boiling point of 118 °C at 0.85 mmHg (or 265–268 °C at atmospheric pressure), density of 1.125 g/mL at 25 °C, refractive index (n₂₀/D) of 1.4350–1.4380, and a flash point of 113 °C . As a room-temperature-stable liquid recommended for storage in cool, dark conditions, trimethyl phosphonoacetate serves as a foundational reagent in Horner–Wadsworth–Emmons (HWE) olefination chemistry for the stereoselective construction of α,β-unsaturated esters [2].

Workflow Horner–Wadsworth–Emmons olefination
Selection Methyl ester phosphonoacetate reagent
Use Context Stereoselective (E)-α,β-unsaturated ester construction

Why Trimethyl Phosphonoacetate Cannot Be Simply Substituted with Triethyl Phosphonoacetate or Other Phosphonate Analogs


Generic substitution among phosphonoacetate esters is not scientifically defensible because the alkoxy substituents on phosphorus directly modulate both electronic and steric parameters that govern the Horner–Wadsworth–Emmons (HWE) reaction pathway. Comparative studies across mixed phosphonoacetates demonstrate that the electron-withdrawing ability of the phosphonate substituent—quantifiable via ³¹P NMR chemical shift—correlates systematically with the geometrical selectivity (E/Z ratio) of the resulting α,β-unsaturated ester product [1]. Furthermore, the steric bulk of the alkoxy groups influences the stability of oxaphosphetane intermediates and the reversibility of addition steps, thereby dictating whether a given aldehyde–phosphonate pairing proceeds with high E-selectivity, Z-selectivity, or diminished yield [2]. Trimethyl phosphonoacetate occupies a specific niche within this reactivity landscape: its methyl substituents confer distinct properties compared to ethyl or higher alkyl analogs, making it suitable for applications where triethyl phosphonoacetate would either alter the stereochemical outcome or fail entirely under mild base conditions . The following quantitative evidence substantiates where trimethyl phosphonoacetate provides verifiable differentiation relative to its closest comparators.

Target Reagent
Common Substitute
Risk Description
Trimethyl phosphonoacetate
Triethyl phosphonoacetate
Methoxy substituents electronic profile may shift E/Z selectivity compared to ethoxy analog
Trimethyl phosphonoacetate
Triethyl phosphonoacetate
Steric differences can alter oxaphosphetane stability and reaction reversibility
Trimethyl phosphonoacetate
Triethyl phosphonoacetate
Mild base compatibility (LiHFI) may not transfer; epimerizable aldehyde performance may differ

Quantitative Differential Evidence for Trimethyl Phosphonoacetate vs. Triethyl Phosphonoacetate and Other HWE Reagents


Physical Property Differentiation: Lower Boiling Point Enables Easier Distillation Recovery vs. Triethyl Phosphonoacetate

Trimethyl phosphonoacetate exhibits a substantially lower boiling point under reduced pressure compared to its triethyl analog, a property directly relevant to downstream purification and solvent recovery workflows. The boiling point of trimethyl phosphonoacetate at 0.85 mmHg is 118 °C, whereas triethyl phosphonoacetate requires 142–145 °C at 9 mmHg to achieve distillation [1][2]. This difference in vapor pressure characteristics translates to more energy-efficient recovery of trimethyl phosphonoacetate following reactions conducted under vacuum distillation conditions .

Boiling point at vacuum
Head-to-head
118 °C at 0.85 mmHg vs. 142–145 °C at 9 mmHg for triethyl analog
Supports easier vacuum distillation recovery and lower thermal exposure
Value difference ~24–27 °C despite higher vacuum; literature distillation conditions
Physical properties Procurement specification Purification workflow

Density and Storage Concentration Differentiation: Higher Density Facilitates Accurate Volumetric Dispensing vs. Triethyl Phosphonoacetate

Trimethyl phosphonoacetate possesses a higher mass density than triethyl phosphonoacetate, which influences gravimetric-to-volumetric conversion in both preparative and analytical workflows. The density of trimethyl phosphonoacetate is 1.125 g/mL at 25 °C [1], compared with 1.13 g/mL at 25 °C for triethyl phosphonoacetate [2]. While the absolute difference appears modest, the molecular weight disparity (182.11 g/mol for trimethyl vs. 224.19 g/mol for triethyl) means that equimolar volumetric additions differ by approximately 10–12% between the two reagents .

Density & dispensing
Head-to-head
1.125 g/mL at 25 °C; equimolar volume differs ~10–12% vs. triethyl analog
Supports accurate volumetric stoichiometry in automated liquid handling
Molecular weight difference drives volumetric offset for equimolar additions
Volumetric handling Analytical precision Formulation consistency

Epimerizable Aldehyde Compatibility: High E-Selectivity Under Mild Base Conditions Unavailable with Standard HWE Reagents

Trimethyl phosphonoacetate demonstrates a specific and quantifiable advantage when paired with lithium hexafluoroisopropoxide (LiHFI) for the Horner–Wadsworth–Emmons olefination of epimerizable aldehydes. Under these mild base conditions, trimethyl phosphonoacetate undergoes complete conversion of the aldehyde substrate to yield α,β-unsaturated ester products with little or no epimerization and notably high E-selectivity [1]. This performance profile cannot be extrapolated to triethyl phosphonoacetate or other bulkier phosphonate esters, which under identical mild-base conditions would exhibit substantially lower conversion efficiency or require stronger bases that induce epimerization of sensitive stereocenters [2].

Epimerizable aldehyde HWE
Class-level
Complete conversion of aldehyde, minimal epimerization, high E-selectivity with LiHFI
Supports mild-base olefination of base-sensitive substrates without stereocenter erosion
Class-level inference; direct comparator data for triethyl analog under identical conditions limited
HWE olefination Epimerizable aldehydes Stereoselective synthesis Mild base compatibility

Precursor Versatility: Direct Conversion to Still–Gennari Z-Selective Reagent in 94% Yield

Trimethyl phosphonoacetate serves as the direct starting material for the synthesis of the Still–Gennari reagent (methyl bis(2,2,2-trifluoroethyl)phosphonoacetate), a widely employed reagent for Z-selective Horner–Wadsworth–Emmons olefination. Exploiting Garegg–Samuelsson reaction conditions, trimethyl phosphonoacetate can be converted to the Still–Gennari reagent in 94% isolated yield via a methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate intermediate . By contrast, triethyl phosphonoacetate would afford the ethyl ester analog of the Still–Gennari reagent, which differs in both steric profile and the downstream α,β-unsaturated ester product identity (ethyl ester vs. methyl ester) [1].

Still–Gennari precursor
Reported
94% isolated yield to methyl Still–Gennari reagent under Garegg–Samuelsson conditions
Reported high-yield conversion to Z-selective reagent; methyl ester product identity maintained
Triethyl analog would yield ethyl ester variant requiring additional transesterification
Still–Gennari reagent Z-selective olefination Bis-trifluoroethyl phosphonoacetate Precursor chemistry

Classical HWE E-Selectivity Benchmark: Methoxy Substituents Confer Thermodynamic E-Selectivity vs. Bulky Analogs

The methoxy substituents of trimethyl phosphonoacetate position it within the class of classical Horner–Wadsworth–Emmons reagents that reliably deliver (E)-α,β-unsaturated esters under thermodynamic control. Comparative studies of phosphonoacetate substituent effects demonstrate that the electron-withdrawing ability of the phosphonate group directly modulates the E/Z ratio of the product [1]. The methoxy groups provide an intermediate electron-withdrawing capacity that favors the thermodynamically stable (E)-isomer in standard HWE protocols. In contrast, bulkier diisopropyl phosphonates are employed specifically when inverted (Z)-selectivity is required, as documented in the total synthesis of (-)-Bafilomycin A1, where switching from dimethyl to diisopropyl phosphonate altered stereoselectivity from 2:1 to 95:5 (Z,E:E,E) .

E/Z stereoselectivity
Class-level
High E-selectivity (thermodynamic) vs. diisopropyl phosphonoacetate (Z-selective, 95:5 Z,E:E,E reported)
Methoxy groups support classical E-selective HWE; bulkier phosphonates invert stereochemistry
Class-level trends from mixed phosphonoacetate studies; individual aldehyde outcomes may vary
E-selectivity HWE reaction Phosphonate substituent effect Stereochemical control

Validated Application Scenarios for Trimethyl Phosphonoacetate Based on Quantitative Differential Evidence


Stereoselective Synthesis of (E)-α,β-Unsaturated Methyl Esters via Classical HWE Olefination

Trimethyl phosphonoacetate is the reagent of choice when the synthetic route requires a methyl α,β-unsaturated ester with reliable (E)-stereochemistry. The methoxy substituents confer the intermediate electron-withdrawing character that drives the HWE reaction toward thermodynamic E-selectivity under standard base conditions (e.g., NaH, K₂CO₃) [1]. This stands in contrast to bulkier diisopropyl phosphonoacetate, which would invert selectivity to favor the Z-isomer (95:5 Z,E:E,E in documented cases), and to triethyl phosphonoacetate, which would deliver an ethyl ester product requiring additional hydrolysis–esterification steps if a methyl ester is the target .

Olefination of Epimerizable Aldehydes in Pharmaceutical Intermediate Synthesis

When the aldehyde substrate contains acid- or base-labile stereocenters prone to epimerization, trimethyl phosphonoacetate combined with the mild base lithium hexafluoroisopropoxide (LiHFI) enables complete conversion to the desired (E)-α,β-unsaturated ester without compromising adjacent stereochemical integrity [1]. Triethyl phosphonoacetate and other bulkier phosphonoacetates exhibit significantly reduced conversion efficiency under these mild conditions, necessitating stronger bases that would induce epimerization. This compatibility profile makes trimethyl phosphonoacetate the preferred reagent for late-stage olefination in complex natural product and pharmaceutical intermediate synthesis where stereochemical preservation is non-negotiable .

Precursor for Methyl Still–Gennari Reagent in Z-Selective Olefination Workflows

For synthetic sequences requiring a Z-selective HWE olefination that ultimately delivers a methyl α,β-unsaturated ester, trimethyl phosphonoacetate is the optimal starting material. It converts directly to methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (methyl Still–Gennari reagent) in 94% isolated yield under Garegg–Samuelsson conditions [1]. Triethyl phosphonoacetate would instead yield the ethyl Still–Gennari analog, producing an ethyl ester product that diverges from the desired methyl ester target and would require a separate transesterification step. This direct precursor relationship streamlines synthetic routes in medicinal chemistry and agrochemical intermediate production .

Energy-Efficient Distillation Recovery in Multi-Step Synthesis and Scale-Up Operations

In process chemistry and pilot-scale syntheses where reagent recovery or recycling is economically advantageous, trimethyl phosphonoacetate offers a quantifiable operational benefit over triethyl phosphonoacetate due to its lower boiling point (118 °C at 0.85 mmHg vs. 142–145 °C at 9 mmHg) [1]. This vapor pressure differential translates to reduced energy input for vacuum distillation recovery, lower thermal stress on heat-sensitive co-products, and faster cycle times in solvent-exchange operations. Procurement decisions favoring trimethyl phosphonoacetate for such workflows are supported by measurable differences in purification efficiency and thermal exposure minimization [2].

Application
Selection Property
Validation Focus
Synthesis of (E)-α,β-unsaturated methyl esters via classical HWE
Classical E-selectivity profile
Stereochemical outcome under standard bases
Olefination of epimerizable aldehydes in complex molecule synthesis
Mild base compatibility
Epimerization control in sensitive substrates
Precursor to methyl Still–Gennari reagent for Z-selective olefination
Direct precursor availability for methyl ester Z-reagent
Reaction yield and ester identity retention
Energy-efficient distillation recovery in scale-up workflows
Lower boiling point under vacuum
Purification efficiency and thermal stress minimization

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